N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine
Description
N-[2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a triazolophthalazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Properties
Molecular Formula |
C22H23ClN6 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C22H23ClN6/c23-17-10-8-16(9-11-17)20(28-12-4-1-5-13-28)14-24-21-18-6-2-3-7-19(18)22-26-25-15-29(22)27-21/h2-3,6-11,15,20H,1,4-5,12-14H2,(H,24,27) |
InChI Key |
LMKWIJDVLOWWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC2=NN3C=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a 4-chlorophenyl derivative.
Piperidine Addition: The chlorophenyl intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.
Triazolophthalazine Formation: The final step involves the cyclization of the piperidinyl derivative with a suitable triazole precursor to form the triazolophthalazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-BROMOPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE
- N-[2-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE
- N-[2-(4-METHOXYPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE
Uniqueness
N-[2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
